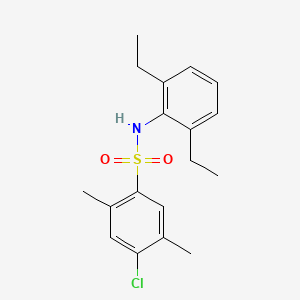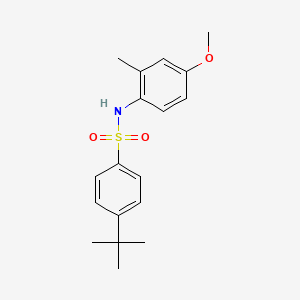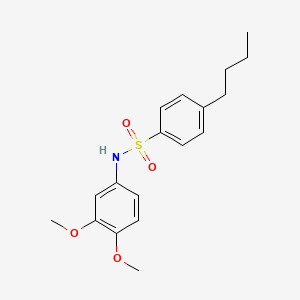
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CFPP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide acts as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action is believed to contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the levels of certain cytokines, such as interleukin-6 and tumor necrosis factor-alpha. These biochemical effects suggest that N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has a potential role in modulating the immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is its high purity, which makes it suitable for further research. N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is also relatively easy to synthesize, and the reaction conditions are mild. However, one of the limitations of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications. Some of the future directions for N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide research include:
1. Investigating the efficacy of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide in various animal models of neurological and psychiatric disorders.
2. Studying the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide in vivo.
3. Identifying the molecular targets of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide and its downstream signaling pathways.
4. Developing novel analogs of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide with improved pharmacological properties.
5. Investigating the potential of N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide as a therapeutic agent for inflammatory disorders.
Conclusion:
In conclusion, N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is a promising chemical compound that has potential applications in medicinal chemistry. Its high purity, ease of synthesis, and diverse biological activities make it an attractive target for further research. N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been tested in various animal models, and its efficacy and safety have been evaluated.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2N3O/c18-12-1-6-16(15(20)11-12)21-17(24)23-9-7-22(8-10-23)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDZULAZKQLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)


![N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)
![N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)

![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4286791.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethylphenyl)-1-piperazinecarbothioamide](/img/structure/B4286792.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4286795.png)



